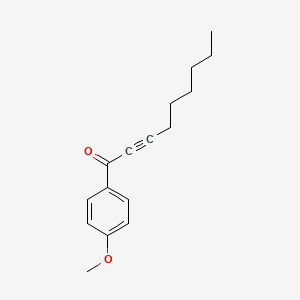![molecular formula C24H50N2O2 B12593569 N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide CAS No. 649569-36-8](/img/structure/B12593569.png)
N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide is a chemical compound with the molecular formula C24H50N2O2 It is known for its unique structure, which includes a long hydrocarbon chain and a diethylaminoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide typically involves the reaction of 12-hydroxyoctadecanoic acid with N,N-diethylaminoethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality .
化学反応の分析
Types of Reactions
N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
科学的研究の応用
N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
作用機序
The mechanism of action of N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, its diethylaminoethyl group can interact with various molecular targets, influencing cellular processes .
類似化合物との比較
Similar Compounds
N-[2-(Diethylamino)ethyl]benzamide: Similar structure but with a benzene ring instead of a long hydrocarbon chain.
2-(Diethylamino)ethyl acrylate: Contains an acrylate group instead of an amide group.
Uniqueness
N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide is unique due to its long hydrocarbon chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring membrane interaction or surfactant properties .
特性
CAS番号 |
649569-36-8 |
|---|---|
分子式 |
C24H50N2O2 |
分子量 |
398.7 g/mol |
IUPAC名 |
N-[2-(diethylamino)ethyl]-12-hydroxyoctadecanamide |
InChI |
InChI=1S/C24H50N2O2/c1-4-7-8-15-18-23(27)19-16-13-11-9-10-12-14-17-20-24(28)25-21-22-26(5-2)6-3/h23,27H,4-22H2,1-3H3,(H,25,28) |
InChIキー |
YRMIWYRTTZMDFZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCCCCCCCCCC(=O)NCCN(CC)CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Heptan-3-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12593489.png)

![1-(4-{[(But-2-yn-1-yl)oxy]methyl}piperidine-1-sulfonyl)-N-hydroxypropan-2-amine](/img/structure/B12593528.png)
![3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;dihydrochloride](/img/structure/B12593540.png)




![2-[Cyano(hydroxy)acetyl]benzoic acid](/img/structure/B12593572.png)
boranyl](/img/structure/B12593576.png)
![(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one](/img/structure/B12593582.png)
![Silane, ([1,1'-biphenyl]-4-yldibromomethyl)trimethyl-](/img/structure/B12593588.png)


